molecular formula C8H14N2O2 B13061803 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate

1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate

Cat. No.: B13061803
M. Wt: 170.21 g/mol
InChI Key: RMGQCZQEHAVQDV-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate can be achieved through several routes. One common method involves the reaction of 1-azabicyclo[2.2.1]heptan-3-ol with methyl isocyanate . This reaction typically requires specific conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate can be compared to other similar compounds, such as:

    1-Azabicyclo[2.2.1]heptan-3-yl N-ethylcarbamate: This compound has a similar structure but with an ethyl group instead of a methyl group.

    1-Azabicyclo[2.2.1]heptan-3-yl N-propylcarbamate: This compound features a propyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological activities .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

1-azabicyclo[2.2.1]heptan-3-yl N-methylcarbamate

InChI

InChI=1S/C8H14N2O2/c1-9-8(11)12-7-5-10-3-2-6(7)4-10/h6-7H,2-5H2,1H3,(H,9,11)

InChI Key

RMGQCZQEHAVQDV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1CN2CCC1C2

Origin of Product

United States

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